N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methylbenzamide N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1016923
InChI: InChI=1S/C17H15IN2OS/c1-11-6-7-13(10-14(11)18)16(21)19-17(22)20-9-8-12-4-2-3-5-15(12)20/h2-7,10H,8-9H2,1H3,(H,19,21,22)
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Molecular Formula: C17H15IN2OS
Molecular Weight: 422.3 g/mol

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methylbenzamide

CAS No.:

Cat. No.: VC1016923

Molecular Formula: C17H15IN2OS

Molecular Weight: 422.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methylbenzamide -

Specification

Molecular Formula C17H15IN2OS
Molecular Weight 422.3 g/mol
IUPAC Name N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methylbenzamide
Standard InChI InChI=1S/C17H15IN2OS/c1-11-6-7-13(10-14(11)18)16(21)19-17(22)20-9-8-12-4-2-3-5-15(12)20/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Standard InChI Key FIDITHDUUDMDLF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator